Methyl 2-chlorobutanoate can potentially serve as a building block in organic synthesis for the preparation of more complex molecules. The presence of the ester group and the chlorine functionality offer reactive sites for various coupling reactions PubChem, Methyl 2-chlorobutanoate: .
Methyl 2-chlorobutanoate might be used as a substrate in studies investigating the mechanisms and regioselectivity of chlorination reactions. The position of the chlorine atom at the second carbon (2-chloro) can provide insights into the reaction pathway ScienceDirect, Chlorination Reactions.
There is a possibility that Methyl 2-chlorobutanoate could be explored in biomedical research due to the presence of the ester group, a common functional group found in many biologically active molecules. However, further studies are needed to determine its potential bioactivity or applications in drug discovery.
Methyl 2-chlorobutanoate is an organic compound classified as an ester, with the chemical formula . It consists of a butanoic acid derivative where a chlorine atom is substituted at the second carbon position and a methyl group is attached to the carboxylate. This compound is characterized by its unique structure, which influences its reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals.
Research indicates that methyl 2-chlorobutanoate exhibits biological activity, particularly in terms of its interaction with enzymes. Studies have shown that it can be hydrolyzed by lipases, which suggests potential applications in biocatalysis and organic synthesis. The compound's enantiomers may also possess different biological properties, making it of interest in pharmaceutical research .
Several methods exist for synthesizing methyl 2-chlorobutanoate:
Methyl 2-chlorobutanoate finds applications in various fields:
Interaction studies on methyl 2-chlorobutanoate have focused on its enzymatic hydrolysis and substitution reactions. Research indicates that metal ions can affect the enzymatic activity during hydrolysis, influencing reaction rates and product yields . Additionally, studies have shown that varying conditions during enzymatic reactions can significantly impact the enantiomeric excess achieved .
Methyl 2-chlorobutanoate shares structural similarities with several other compounds. Here are some comparable compounds along with unique characteristics:
Methyl 2-chlorobutanoate stands out due to its specific chlorine substitution pattern and resultant reactivity profile, making it particularly valuable for targeted synthetic applications.
Methyl 2-chlorobutanoate is an ester with the molecular formula C₅H₉ClO₂. Its systematic IUPAC name derives from the parent acid, 2-chlorobutanoic acid, where the carboxylic acid group is esterified with methanol. The structure consists of a butanoate backbone (CH₂CHClCOO⁻) linked to a methyl group (CH₃) via an ester bond. This configuration places the chlorine atom at the α-carbon (C2) relative to the ester oxygen, a critical feature influencing reactivity and stereoelectronic properties.
Table 1: Structural and Nomenclatural Data
Property | Value/Description |
---|---|
Molecular Formula | C₅H₉ClO₂ |
IUPAC Name | Methyl 2-chlorobutanoate |
CAS Registry Number | 26464-32-4 |
SMILES Notation | CCC(C(=O)OC)Cl |
InChI Key | BHQQXAOBIZQEGI-UHFFFAOYSA-N |
The 2D structure shows a four-carbon chain with a chlorine substituent on the second carbon and an ester group at the terminal position. The 3D conformation reveals a staggered arrangement of substituents around the C2-C3 bond, minimizing steric hindrance between the chlorine atom and the adjacent carbonyl group. Computational models indicate a preference for the anti conformation due to reduced electron repulsion between the chlorine and ester oxygen.
Key Conformational Features:
Methyl 2-chlorobutanoate exists as a single enantiomer due to the absence of chiral centers. However, isotopic labeling (e.g., deuterium or carbon-13) at specific positions enables detailed mechanistic studies.
Table 2: Isotopic Variants
Isotope | Position Labeled | Application |
---|---|---|
Deuterium (²H) | Methyl group | Kinetic isotope effect studies |
Carbon-13 (¹³C) | C2 (α-carbon) | NMR-based reaction monitoring |
Chlorine-37 (³⁷Cl) | C2 | Mass spectrometric analysis of degradation |
The compound is typically synthesized via esterification of 2-chlorobutanoic acid with methanol under acid catalysis. Phosphorus-based catalysts (e.g., PCl₃) or sulfonic acids (e.g., H₂SO₄) facilitate the reaction, achieving yields exceeding 80% under reflux conditions.
Reaction Scheme:
$$ \text{CH}3\text{CHClCOOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{CH}3\text{CHClCOOCH}3 + \text{H}_2\text{O} $$
Enzymatic resolution using lipases (e.g., Acinetobacter sp. lipase) enables the production of enantiopure methyl 2-chlorobutanoate from racemic mixtures. This method achieves >95% enantiomeric excess (ee) for the (S)-enantiomer, which serves as a precursor to antiepileptic drugs like levetiracetam.
Table 3: Biocatalytic Optimization Parameters
Parameter | Optimal Value | Impact on Yield/ee |
---|---|---|
Substrate Concentration | 6% (w/v) | Maximizes enzymatic activity |
pH | 7.0–8.0 | Maintains lipase stability |
Temperature | 25–30°C | Balances reaction rate and selectivity |
The α-chloro group undergoes nucleophilic displacement with agents such as hydroxide (SN2), amines, or alkoxides. For example, treatment with NaOH yields 2-hydroxybutanoic acid methyl ester, a precursor to γ-lactones.
Reaction Example:
$$ \text{CH}3\text{CHClCOOCH}3 + \text{OH}^- \rightarrow \text{CH}3\text{CH(OH)COOCH}3 + \text{Cl}^- $$
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) utilize the α-chloro group as a leaving entity. This enables the synthesis of aryl-substituted butanoates for pharmaceutical intermediates.
Lipases exhibit enantioselectivity toward methyl 2-chlorobutanoate, with Acinetobacter sp. zjutfet-1 favoring (S)-enantiomer formation. This biocatalytic approach reduces reliance on hazardous chemicals and enhances atom economy.
Table 4: Lipase-Catalyzed Resolution Efficiency
Lipase Source | Substrate (w/v) | ee (%) | Yield (%) |
---|---|---|---|
Acinetobacter sp. | 6% | 95+ | 86 |
Baker’s Yeast | 5% | 97 | 78 |
Quantum mechanical calculations (DFT) predict that the chlorine atom’s electronegativity stabilizes the transition state during nucleophilic attacks, directing regioselectivity in substitution reactions.
Computational studies have provided thermodynamic data for methyl 2-chlorobutanoate using various quantum chemical methods. The standard enthalpy of formation at 298.15 K has been calculated using different high-level theoretical approaches [1]:
Additional computational data using the Joback group contribution method provides an estimated gas phase enthalpy of formation of ΔHf° = -412.35 kJ/mol [2]. These values demonstrate the substantial exothermic nature of the formation of this chlorinated ester from its constituent elements.
The standard Gibbs free energy of formation has been calculated using multiple computational approaches [1]:
The Joback estimation method provides a value of ΔGf° = -257.07 kJ/mol [2]. The negative values indicate that methyl 2-chlorobutanoate formation is thermodynamically favored under standard conditions.
Computational calculations have provided standard entropy values at 298.15 K using various theoretical methods [1]:
Method | S° (J/mol·K) |
---|---|
G2 | 399.85 |
G3 | 399.85 |
G4 | 410.97 |
CBS-QB3 | 410.83 |
B3LYP/aug-cc-pVTZ | 405.44 |
Scaled B3LYP/aug-cc-pVTZ | 401.65 |
The entropy values reflect the molecular complexity and conformational freedom of the compound, with the presence of both the ester functional group and the chlorine substituent contributing to the overall entropy.
Experimental and calculated data for the boiling point of methyl 2-chlorobutanoate show good agreement:
The boiling point reflects the molecular weight of 136.58 g/mol and the polar nature of both the ester and carbon-chlorine bonds.
The experimental density of methyl 2-chlorobutanoate at 25°C is 1.081 g/cm³ [3]. This relatively high density compared to non-halogenated esters is attributed to the presence of the chlorine atom, which significantly increases the molecular mass while only moderately increasing the molecular volume.
Computational estimates using the Joback method provide additional phase behavior data [2]:
Property | Value | Unit |
---|---|---|
Critical Temperature (Tc) | 617.43 | K |
Critical Pressure (Pc) | 3538.87 | kPa |
Critical Volume (Vc) | 0.383 | m³/kmol |
Melting Point (estimated) | 233.19 | K |
While specific refractive index data for methyl 2-chlorobutanoate was not found in the searched literature, related chlorobutane derivatives show refractive indices in the range of 1.40-1.44 [5], suggesting the ester would have a similar value due to the presence of both the carbonyl group and chlorine substituent.
Methyl 2-chlorobutanoate exhibits characteristic infrared absorption bands that identify the key functional groups present in the molecule [6] [7] [8] [9] [10]:
Carbonyl (C=O) Stretch:
Carbon-Oxygen (C-O) Stretches:
Following the "Rule of Three" for esters, two distinct C-O stretching bands are observed [7]:
Carbon-Chlorine (C-Cl) Stretch:
Alkyl C-H Stretches:
Based on the molecular structure CCC(Cl)C(=O)OCH₃, the expected ¹H NMR spectrum would show the following characteristic signals [13] [14] [15] [16]:
Methyl Ester Protons (OCH₃):
Alpha-Chloro Proton (CHCl):
Methylene Protons (CH₂):
Terminal Methyl (CH₃):
The ¹³C NMR spectrum would display five distinct carbon signals [18] [19] [20] [21]:
Carbonyl Carbon (C=O):
Methyl Ester Carbon (OCH₃):
Alpha-Chloro Carbon (CHCl):
Methylene Carbon (CH₂):
Terminal Methyl Carbon (CH₃):
The mass spectrum of methyl 2-chlorobutanoate shows characteristic fragmentation patterns typical of chlorinated esters [6]:
Molecular Ion Peaks:
Key Fragment Ions:
Based on GC-MS data from PubChem [6]: